Imidazo[1,2-A]pyridine-7-methanol
Overview
Description
Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .
Synthesis Analysis
The synthesis of this compound has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.16 . It is a solid at room temperature .Scientific Research Applications
New Methods of Preparation : A study by Lifshits, Ostapchuk, and Brel (2015) introduced a new method for preparing (2-aminopyridin-4-yl)methanol, a compound related to Imidazo[1,2-A]pyridine. This method is notable for its one-step process, unlike previous multistage and less efficient methods (Lifshits, Ostapchuk, & Brel, 2015).
Crystal Structure Analysis : Elaatiaoui et al. (2014) analyzed the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Their study provided insights into the molecular arrangement and interactions within the crystal, contributing to the understanding of its physical and chemical properties (Elaatiaoui et al., 2014).
Synthesis of Derivatives : Changunda et al. (2020) reported the efficient synthesis of functionalized imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives. This study highlights the versatility of imidazo[1,2-a]pyridines in chemical synthesis (Changunda et al., 2020).
Synthesis of Heterocyclic Compounds : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the potential of Imidazo[1,2-A]pyridine derivatives in creating compounds with significant optical properties (Volpi et al., 2017).
Functionalization for Biological Activity : Ravi and Adimurthy (2017) focused on developing new methods for the synthesis and functionalization of imidazo[1,2-a]pyridines. Their work is significant for enhancing the biological activity of these compounds (Ravi & Adimurthy, 2017).
Multicomponent Reactions : Masquelin et al. (2006) reported novel microwave-mediated syntheses of imidazo[1,2-a]pyridines. Their study introduced a method for quick and efficient synthesis using a multicomponent reaction approach (Masquelin et al., 2006).
Pharmacological Properties : Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, discussing their various therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).
Therapeutic Applications : Deep et al. (2016) provided an overview of the imidazo[1,2-a]pyridine scaffold's therapeutic applications, highlighting its potential in various medicinal chemistry applications (Deep et al., 2016).
Synthetic Approaches for Derivatives : Zeng et al. (2021) reported a novel method for synthesizing a range of imidazo[1,5-α]pyridines, expanding the scope of compounds that can be synthesized using this scaffold (Zeng et al., 2021).
Ring Opening Mechanisms : Sliwa, Doise, and Blondeau (1992) explored the ring opening of the imidazole nucleus in imidazo[1,2-a]pyridines, leading to esters of N-(2-pyridyl)-α-amino acids. This study is important for understanding the chemical reactivity of these compounds (Sliwa, Doise, & Blondeau, 1992).
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .
Result of Action
Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .
Action Environment
The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .
Safety and Hazards
Future Directions
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-7-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453332 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
342613-80-3 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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